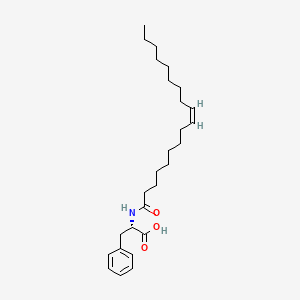

N-oleoyl phenylalanine

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La N-Oleoil-L-fenilalanina se puede sintetizar mediante la reacción del ácido oleico con la L-fenilalanina. El grupo carboxilo del ácido oleico se condensa con el grupo amino de la L-fenilalanina para formar el enlace amida . La reacción normalmente implica el uso de agentes de acoplamiento como el cloruro de tionilo o el cloruro de oxalilo para activar el grupo carboxilo del ácido oleico .

Métodos de Producción Industrial

La producción industrial de N-Oleoil-L-fenilalanina sigue rutas sintéticas similares pero a mayor escala. El proceso implica la preparación de cloruros de ácidos grasos y su posterior reacción con L-fenilalanina en condiciones controladas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Oxidation Reactions

N-oleoyl phenylalanine undergoes enzymatic ω-hydroxylation catalyzed by CYP4F2 , a cytochrome P450 enzyme. This reaction introduces a hydroxyl group at the terminal (ω) carbon of the oleic acid tail, producing hydroxy-oleoyl-phenylalanine (Fig. 1A) .

-

Kinetics : Hydroxylation rates for this compound (0.5–5.0 μM range) parallel those of canonical CYP4F2 substrates like arachidonic acid .

-

Products : Multiple hydroxylated derivatives structurally analogous to fatty acid hydroxy fatty acids (FAHFAs) .

Hydrolysis Reactions

The amide bond in this compound is susceptible to enzymatic hydrolysis:

-

PM20D1-Mediated Hydrolysis : The secreted enzyme PM20D1 cleaves this compound into oleic acid and L-phenylalanine (Fig. 1B) .

-

FAAH-Mediated Hydrolysis : Fatty acid amide hydrolase (FAAH) also hydrolyzes this compound, though PM20D1 is the dominant enzyme in vivo .

Competitive Inhibition in Enzymatic Systems

This compound exhibits competitive inhibition against CYP4F2 substrates:

| Substrate | IC₅₀ (μM) | Inhibition Type | Reference |

|---|---|---|---|

| Arachidonic acid | 1.2 | Competitive | |

| 8-HETE | 2.8 | Mixed |

Reaction Stability and Byproducts

Aplicaciones Científicas De Investigación

Metabolic Regulation

NOPA has been shown to influence energy metabolism significantly. Studies indicate that it can enhance mitochondrial function and promote thermogenesis, which is the process of heat production in organisms.

- Mitochondrial Activity : NOPA increases the oxygen consumption rate (OCR) in mitochondria isolated from mouse brown adipose tissue. This suggests that NOPA may play a role in promoting energy expenditure through mitochondrial uncoupling mechanisms .

- Weight Management : In animal models, specifically diet-induced obese mice, administration of NOPA (30 mg/kg for eight days) resulted in decreased food intake and body weight. This highlights its potential as a therapeutic agent for obesity management .

Signaling Functions

N-acyl amides, including NOPA, are involved in various signaling pathways that regulate physiological processes.

- Cardiovascular Health : Research indicates that NOPA may have implications in cardiovascular activity through interactions with G-protein-coupled receptors (GPCRs) and transient receptor potential (TRP) channels. These interactions are crucial for maintaining cardiovascular homeostasis and could be targeted for therapeutic purposes .

- Inflammation and Pain : NOPA's role in inflammation suggests that it may be beneficial in treating conditions associated with chronic pain and inflammatory diseases. The compound's ability to modulate signaling pathways related to pain perception positions it as a candidate for further research in pain management therapies .

Synthesis and Biochemical Pathways

NOPA is synthesized via specific enzymatic pathways involving the enzyme PM20D1, which catalyzes the formation and hydrolysis of N-acyl amino acids. Understanding these pathways is crucial for developing strategies to manipulate NOPA levels for therapeutic benefits.

- Biosynthesis : The synthesis of NOPA from oleic acid involves complex biochemical reactions, primarily facilitated by PM20D1. This enzyme's activity is influenced by various physiological conditions, including dietary factors and metabolic states .

Case Study 1: Thermogenic Effects

In a controlled study involving cold exposure, it was demonstrated that circulating levels of thermogenic N-acyl amino acids, including NOPA, increased significantly. This elevation was associated with enhanced mitochondrial uncoupling activity independent of UCP1 (Uncoupling Protein 1), suggesting a novel mechanism through which the body regulates temperature and energy expenditure during cold stress .

Case Study 2: Obesity Treatment

A study on diet-induced obese mice treated with NOPA revealed not only a reduction in body weight but also alterations in metabolic markers indicative of improved metabolic health. The findings suggest that NOPA could be explored as a potential therapeutic agent for obesity-related disorders through its appetite-suppressing effects and promotion of energy expenditure .

Data Table: Summary of Applications

Mecanismo De Acción

La N-Oleoil-L-fenilalanina ejerce sus efectos al unirse directamente a las mitocondrias y actuar como un desacoplante endógeno de la respiración independiente de UCP1 . Este mecanismo implica la interrupción del potencial de la membrana mitocondrial, lo que lleva a un aumento del consumo de oxígeno y el gasto energético . Los objetivos moleculares del compuesto incluyen proteínas y vías mitocondriales involucradas en el metabolismo energético .

Comparación Con Compuestos Similares

La N-Oleoil-L-fenilalanina es única entre los aminoácidos N-acil debido a su estructura específica y actividad biológica. Compuestos similares incluyen:

- N-Aciltirosina

- N-Aciltriptófano

- N-Acilhistidina

Estos compuestos comparten características estructurales similares pero difieren en sus componentes específicos de aminoácidos y efectos biológicos. La N-Oleoil-L-fenilalanina destaca por su potente actividad de desacoplamiento mitocondrial y sus potenciales aplicaciones terapéuticas .

Actividad Biológica

N-oleoyl phenylalanine is an N-acyl amino acid that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound belongs to a larger family of N-acyl amino acids, which are known to play significant roles in various physiological processes, including energy metabolism, cell signaling, and neurobiology. This article will explore the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

This compound is characterized by its structure as an N-acyl-L-alpha-amino acid. Its chemical formula is , and it is formed by the acylation of phenylalanine with oleic acid. This modification enhances its lipophilicity and biological activity compared to its parent amino acid.

Metabolic Effects

Research indicates that this compound influences metabolic pathways significantly. It has been shown to stimulate mitochondrial respiration and increase energy expenditure in mouse models. Specifically, studies have demonstrated that this compound can enhance oxygen consumption rates in mitochondria isolated from brown adipose tissue .

Table 1: Summary of Metabolic Effects

| Study | Model | Effect | Reference |

|---|---|---|---|

| Long et al. (2016) | Mice | Increased mitochondrial respiration | |

| Cayman Chemical | Isolated mitochondria | Enhanced oxygen consumption rate |

Role in Lipid Signaling

This compound acts as a lipid signaling molecule, influencing various physiological functions. It is involved in the regulation of glucose homeostasis and adipogenesis, indicating its potential role in metabolic disorders such as obesity and diabetes . The compound's signaling pathways are mediated through interactions with specific receptors and enzymes.

Enzymatic Interactions

The metabolism of this compound is primarily regulated by the enzyme CYP4F2, which catalyzes its hydroxylation. This enzymatic activity leads to the production of various lipid metabolites with distinct biological properties . The presence of CYP4F2 has been linked to variations in circulating levels of N-acyl amino acids in humans, suggesting a genetic component to their metabolism.

Case Study: CYP4F2 and N-acyl Amino Acids

A study demonstrated that individuals with certain genetic variants of CYP4F2 exhibited altered plasma levels of this compound. This finding underscores the importance of genetic factors in the regulation of lipid signaling pathways and highlights potential implications for personalized medicine in metabolic diseases .

Neurotransmitter Regulation

This compound also plays a role in neurotransmitter regulation. It has been shown to affect the release of neurotransmitters at glutamatergic synapses, which may have implications for cognitive functions and mood regulation .

Inflammation and Cell Migration

As an N-acyl amide, this compound is implicated in inflammatory responses and cell migration processes. These functions are critical for wound healing and immune responses, indicating potential therapeutic applications in inflammatory diseases .

Propiedades

IUPAC Name |

(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(29)28-25(27(30)31)23-24-20-17-16-18-21-24/h9-10,16-18,20-21,25H,2-8,11-15,19,22-23H2,1H3,(H,28,29)(H,30,31)/b10-9-/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKNPULCJWBBDD-JRUKXMRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347279 | |

| Record name | N-Oleoyl phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136560-78-6 | |

| Record name | N-Oleoyl phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.